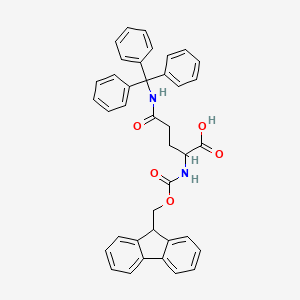

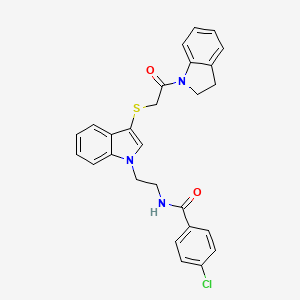

![molecular formula C22H23N3O4S B2743355 2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 721431-82-9](/img/structure/B2743355.png)

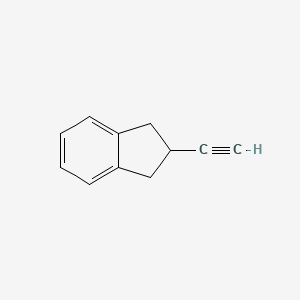

2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there are related studies that might provide insight. For instance, a study discusses the synthesis of novel 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives . The process involves condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol .Applications De Recherche Scientifique

Structural Aspects and Properties

Research has delved into the structural aspects and properties of related amide-containing isoquinoline derivatives, focusing on their interactions with acids and their ability to form gels and crystalline solids. These studies highlight the importance of molecular structure in determining the physical properties and potential applications of these compounds in materials science and drug formulation (Karmakar et al., 2007).

Synthetic Approaches

Efforts in synthetic chemistry have led to efficient methods for preparing isoquinoline derivatives, showcasing the versatility of these compounds in synthetic organic chemistry. For example, a high-yielding cyclisation process has been developed for the synthesis of crispine A, demonstrating the compound's role in facilitating complex chemical transformations (King, 2007).

Antitumor Activity

A novel series of benzyl-substituted quinazolinones, structurally similar to the compound of interest, has been synthesized and evaluated for in vitro antitumor activity. These studies have found significant broad-spectrum antitumor activity, suggesting potential applications in cancer therapy (Al-Suwaidan et al., 2016).

Analgesic and Anti-Inflammatory Activities

Research into related compounds has demonstrated notable analgesic and anti-inflammatory effects, indicating potential therapeutic applications for pain management and inflammatory conditions (Yusov et al., 2019).

Molecular Docking and Therapeutic Potential

Theoretical studies, including molecular docking, have been conducted to understand the interaction of similar compounds with biological targets, suggesting their inhibitory activity against specific enzymes or receptors. This research provides insights into the therapeutic potential of these compounds against various diseases, including cancer and neurological disorders (El-Azab et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds, such as pyrimido[4,5-b]quinolines, have shown promising anticancer activity on different cancer cell lines such as mcf-7, a549, k562 and others . They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest .

Mode of Action

Based on the structural similarity to pyrimido[4,5-b]quinolines, it can be inferred that the compound may interact with its targets (such as tyrosine kinases, tyrosyl-dna phosphodiesterase ii and hdm2 ubiquitin ligase (e3)) to promote apoptosis, repair dna damage, and induce cell cycle arrest .

Biochemical Pathways

Based on the targets mentioned above, it can be inferred that the compound may affect pathways related to apoptosis, dna repair, and cell cycle regulation .

Result of Action

Based on the targets and potential mode of action, it can be inferred that the compound may induce apoptosis, repair dna damage, and induce cell cycle arrest in cancer cells .

Propriétés

IUPAC Name |

2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-22(2)9-17-15(18(26)10-22)7-13(11-23)21(25-17)30-12-20(27)24-16-6-5-14(28-3)8-19(16)29-4/h5-8H,9-10,12H2,1-4H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOXUDBOBHHLSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C#N)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

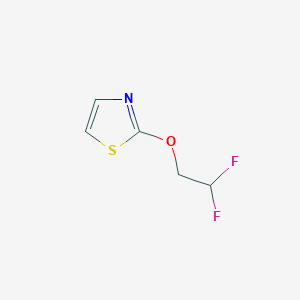

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2743276.png)

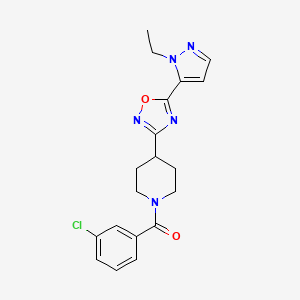

![methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2743277.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2743285.png)